Cas no 2171171-33-6 ((1R)-1-(2-nitrophenyl)ethyl chloroformate)

(1R)-1-(2-nitrophenyl)ethyl chloroformate 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(2-nitrophenyl)ethyl chloroformate
- 2171171-33-6
- EN300-1612893
-
- インチ: 1S/C9H8ClNO4/c1-6(15-9(10)12)7-4-2-3-5-8(7)11(13)14/h2-6H,1H3/t6-/m1/s1
- InChIKey: QRAXFOMREJXVAK-ZCFIWIBFSA-N
- ほほえんだ: ClC(=O)O[C@H](C)C1C=CC=CC=1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 229.0141854g/mol
- どういたいしつりょう: 229.0141854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
(1R)-1-(2-nitrophenyl)ethyl chloroformate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612893-0.1g |
(1R)-1-(2-nitrophenyl)ethyl chloroformate |
2171171-33-6 | 0.1g |
$1761.0 | 2023-06-04 | ||
Enamine | EN300-1612893-2.5g |
(1R)-1-(2-nitrophenyl)ethyl chloroformate |
2171171-33-6 | 2.5g |
$3925.0 | 2023-06-04 | ||
Enamine | EN300-1612893-5000mg |
(1R)-1-(2-nitrophenyl)ethyl chloroformate |
2171171-33-6 | 5000mg |
$5807.0 | 2023-09-23 | ||
Enamine | EN300-1612893-100mg |
(1R)-1-(2-nitrophenyl)ethyl chloroformate |
2171171-33-6 | 100mg |
$1761.0 | 2023-09-23 | ||
Enamine | EN300-1612893-10.0g |
(1R)-1-(2-nitrophenyl)ethyl chloroformate |
2171171-33-6 | 10g |
$8611.0 | 2023-06-04 | ||
Enamine | EN300-1612893-1.0g |
(1R)-1-(2-nitrophenyl)ethyl chloroformate |
2171171-33-6 | 1g |
$2002.0 | 2023-06-04 | ||
Enamine | EN300-1612893-0.05g |
(1R)-1-(2-nitrophenyl)ethyl chloroformate |
2171171-33-6 | 0.05g |
$1682.0 | 2023-06-04 | ||
Enamine | EN300-1612893-5.0g |
(1R)-1-(2-nitrophenyl)ethyl chloroformate |
2171171-33-6 | 5g |
$5807.0 | 2023-06-04 | ||
Enamine | EN300-1612893-0.5g |
(1R)-1-(2-nitrophenyl)ethyl chloroformate |
2171171-33-6 | 0.5g |
$1922.0 | 2023-06-04 | ||
Enamine | EN300-1612893-250mg |
(1R)-1-(2-nitrophenyl)ethyl chloroformate |
2171171-33-6 | 250mg |
$1841.0 | 2023-09-23 |
(1R)-1-(2-nitrophenyl)ethyl chloroformate 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
(1R)-1-(2-nitrophenyl)ethyl chloroformateに関する追加情報
Comprehensive Overview of (1R)-1-(2-nitrophenyl)ethyl chloroformate (CAS No. 2171171-33-6)
(1R)-1-(2-nitrophenyl)ethyl chloroformate (CAS No. 2171171-33-6) is a specialized chiral compound widely utilized in organic synthesis and pharmaceutical research. Its unique structure, featuring a nitrophenyl group and a chloroformate moiety, makes it a valuable intermediate for constructing complex molecules. The compound's enantiomeric purity (1R configuration) is particularly significant for applications requiring stereoselective reactions, such as asymmetric catalysis or drug development.
In recent years, the demand for chiral building blocks like (1R)-1-(2-nitrophenyl)ethyl chloroformate has surged due to advancements in green chemistry and sustainable synthesis. Researchers are increasingly focusing on atom-efficient reactions and catalytic processes, where this compound serves as a key reagent. Its role in forming carbamates and carbonates under mild conditions aligns with the industry's shift toward eco-friendly methodologies.
The compound's nitrophenyl group enhances its reactivity in nucleophilic substitution reactions, while the chloroformate moiety acts as an efficient leaving group. This dual functionality enables its use in peptide coupling, protecting group strategies, and polymer chemistry. Notably, its application in prodrug design has gained attention, as it facilitates controlled release mechanisms in therapeutic agents.
From an analytical perspective, CAS No. 2171171-33-6 is characterized by techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure purity and structural integrity. Stability studies under varying pH and temperature conditions are critical for optimizing its storage and handling protocols. These insights are vital for industries prioritizing quality-by-design (QbD) principles.
Emerging trends in AI-driven drug discovery have also highlighted the importance of chiral intermediates like (1R)-1-(2-nitrophenyl)ethyl chloroformate. Computational models often predict its reactivity patterns, accelerating the development of novel bioactive compounds. Additionally, its compatibility with continuous flow chemistry systems makes it a candidate for scalable manufacturing processes.
In summary, (1R)-1-(2-nitrophenyl)ethyl chloroformate represents a versatile tool for modern synthetic chemists. Its alignment with sustainability goals, stereochemical precision, and broad applicability in pharmaceutical innovation ensures its continued relevance in scientific and industrial contexts.
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